Bortezomib-d8 -

Bortezomib-d8

Catalog Number: EVT-12559310
CAS Number:
Molecular Formula: C19H25BN4O4
Molecular Weight: 392.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bortezomib-d8 is a deuterated derivative of bortezomib, a proteasome inhibitor primarily used in the treatment of multiple myeloma and certain types of lymphoma. The introduction of deuterium in the molecular structure aims to enhance the pharmacokinetic properties of bortezomib, potentially leading to improved therapeutic outcomes and reduced side effects. Bortezomib itself is classified as a boronic acid derivative and is recognized for its role in inhibiting the 26S proteasome, which is crucial for protein degradation in cells.

Source and Classification

Bortezomib-d8 is synthesized from bortezomib through methods that incorporate deuterium into the compound. It falls under the category of synthetic organic compounds, specifically within the class of proteasome inhibitors. This classification is vital as it defines its mechanism of action and therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of bortezomib-d8 involves several key steps, including esterification, chlorination, and substitution reactions. One notable method involves using (1S, 2S, 3R, 5S)-(+)-2,3-pinanediol and isobutylboronic acid as starting materials. The process typically includes:

  1. Esterification: Formation of esters from carboxylic acids and alcohols.
  2. Chlorination: Introduction of chlorine atoms to enhance reactivity.
  3. Ammonia Substitution: Replacing a leaving group with an amine.
  4. Deprotection Reactions: Removing protecting groups to yield the final product.

The synthesis can achieve high purity levels (around 99.5%) and yields (up to 82%) through careful control of reaction conditions and purification methods such as crystallization rather than chromatography .

Molecular Structure Analysis

Structure and Data

Bortezomib-d8 retains the core structure of bortezomib but incorporates deuterium atoms at specific positions. The molecular formula for bortezomib-d8 is C_19H_20B_2N_4O_4D_8, reflecting the addition of deuterium isotopes. The presence of deuterium can alter physical properties such as solubility and metabolic stability, which are critical for its pharmacological profile.

Chemical Reactions Analysis

Reactions and Technical Details

Bortezomib-d8 undergoes various chemical reactions typical for proteasome inhibitors, including:

  • Hydrolysis: Reaction with water that can affect its stability.
  • Oxidation: Involving reactions with oxidizing agents which can lead to degradation products.
  • Isomerization: Under certain conditions (e.g., pH changes), bortezomib-d8 can convert into different structural forms.

These reactions are significant as they influence the drug's efficacy and safety profile in clinical settings .

Mechanism of Action

Process and Data

The mechanism by which bortezomib-d8 exerts its effects involves inhibition of the 26S proteasome, leading to the accumulation of regulatory proteins such as IκBα and pro-apoptotic factors like Bim and Bax. This results in:

  1. Inhibition of Cell Proliferation: By preventing the degradation of pro-apoptotic proteins, bortezomib-d8 promotes apoptosis in malignant cells.
  2. Induction of Endoplasmic Reticulum Stress: The inhibition of proteasomal activity leads to an overload of misfolded proteins within the endoplasmic reticulum, triggering cellular stress responses that can culminate in apoptosis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bortezomib-d8 exhibits several notable physical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Demonstrates stability under various conditions but may degrade under extreme pH or temperature variations.

Chemical properties include its ability to form complexes with metals due to its boronic acid moiety, which is essential for its mechanism as a proteasome inhibitor .

Applications

Scientific Uses

Bortezomib-d8 is primarily utilized in research settings to study proteasome inhibition mechanisms and their implications in various diseases, particularly hematological malignancies like multiple myeloma. Its deuterated form allows for enhanced tracking in metabolic studies using techniques such as mass spectrometry, providing insights into drug metabolism and pharmacokinetics.

Moreover, due to its unique properties, it may be explored in combination therapies aimed at improving treatment efficacy while minimizing adverse effects associated with conventional bortezomib therapy .

Properties

Product Name

Bortezomib-d8

IUPAC Name

[(1R)-3-methyl-1-[[(2R)-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid

Molecular Formula

C19H25BN4O4

Molecular Weight

392.3 g/mol

InChI

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m1/s1/i3D,4D,5D,6D,7D,11D2,15D

InChI Key

GXJABQQUPOEUTA-PGWCMDPNSA-N

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@]([2H])(C(=O)N[C@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.